molecular formula C6H9ClN2O B593895 2-Methylfuran-3-carboximidamide hydrochloride CAS No. 127929-98-0

2-Methylfuran-3-carboximidamide hydrochloride

Cat. No.: B593895
CAS No.: 127929-98-0
M. Wt: 160.601
InChI Key: QEMGXXCZAPLHKH-UHFFFAOYSA-N
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Description

2-Methylfuran-3-carboximidamide hydrochloride is an organic compound with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.6 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is typically used in various research applications due to its unique chemical properties.

Scientific Research Applications

2-Methylfuran-3-carboximidamide hydrochloride is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuran-3-carboximidamide hydrochloride involves the reaction of 2-methylfuran with cyanamide under acidic conditions to form the carboximidamide derivative. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuran-3-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylfuran-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylfuran-3-carboxylic acid
  • 2-Methylfuran-3-amine
  • 2-Methylfuran-3-carboxamide

Uniqueness

2-Methylfuran-3-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-methylfuran-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-5(6(7)8)2-3-9-4;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMGXXCZAPLHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655200
Record name 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127929-98-0
Record name 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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